molecular formula C20H16F3N3O4S B2698365 ethyl 5-cyclopropaneamido-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-06-9

ethyl 5-cyclopropaneamido-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2698365
CAS No.: 851951-06-9
M. Wt: 451.42
InChI Key: POMHSGURCBZQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyclopropaneamido-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural attributes include:

  • Position 1: An ethyl carboxylate ester, enhancing solubility and influencing metabolic stability.
  • Position 4: A keto (oxo) group, which may participate in hydrogen bonding or tautomerism.
  • Position 5: A cyclopropaneamido substituent, introducing rigidity and steric constraints due to the cyclopropane ring.

Its synthesis likely involves multi-step functionalization of the thienopyridazine scaffold, followed by regioselective substitutions.

Properties

IUPAC Name

ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O4S/c1-2-30-19(29)15-13-9-31-17(24-16(27)10-3-4-10)14(13)18(28)26(25-15)12-7-5-11(6-8-12)20(21,22)23/h5-10H,2-4H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMHSGURCBZQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CC3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thieno[3,4-d]pyridazine derivative with ethyl chloroformate in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-cyclopropaneamido-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction can lead to the formation of more reduced derivatives of the original compound.

Scientific Research Applications

ethyl 5-cyclopropaneamido-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups, which significantly alter physicochemical and pharmacological properties. Below is a detailed comparison with a closely related derivative from :

Key Structural Differences

  • Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (RN: 851951-47-8) Position 5: 3-Phenylpropanoylamino group (bulky, flexible acyl chain with aromatic terminus). Other positions: Identical to the target compound (ethyl ester at Position 1, trifluoromethylphenyl at Position 3, oxo at Position 4).
Feature Target Compound Compound (RN: 851951-47-8)
Position 5 Substituent Cyclopropaneamido (rigid, small) 3-Phenylpropanoylamino (flexible, aromatic)
Hypothesized LogP Higher (cyclopropane lipophilicity) Lower (polar propanoyl chain)
Steric Effects High (rigid cyclopropane) Moderate (flexible chain with terminal bulk)
Hydrogen Bonding Amide NH donor Amide NH donor + potential aryl interactions

Structural Analysis and Crystallography

The structural determination of such compounds typically employs X-ray crystallography using software like SHELXL, a gold-standard tool for small-molecule refinement . The trifluoromethyl and aromatic groups in these molecules likely generate distinct diffraction patterns, aiding in precise electron density mapping.

Biological Activity

Ethyl 5-cyclopropaneamido-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity.

Structural Formula

The IUPAC name provides insight into its structure:

  • Ethyl 5-cyclopropaneamido
  • 4-oxo
  • 3-[4-(trifluoromethyl)phenyl]
  • 3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Molecular Formula

The molecular formula is C15H14F3N3O2SC_{15}H_{14}F_3N_3O_2S.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antimicrobial Activity : Ethyl 5-cyclopropaneamido derivatives have shown promising results against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group is believed to enhance interaction with cellular targets involved in cell cycle regulation.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of ethyl 5-cyclopropaneamido derivatives:

StudyFindings
Study 1 Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations.
Study 2 Focused on anticancer properties in vitro, demonstrating cell line-specific apoptosis induction.
Study 3 Explored enzyme inhibition related to metabolic pathways, suggesting potential for treating diabetes-related conditions.

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity:

  • Structure-Activity Relationship (SAR) : Modifications on the cyclopropane ring and variations in substituents on the phenyl group have been shown to significantly affect potency and selectivity against target enzymes.
  • In Vivo Studies : Animal models have demonstrated reduced tumor sizes when treated with ethyl 5-cyclopropaneamido derivatives, indicating potential for further clinical development.
  • Synergistic Effects : Combining this compound with existing antibiotics has shown enhanced efficacy against resistant bacterial strains.

Future Directions

The ongoing research aims to optimize the synthesis of ethyl 5-cyclopropaneamido derivatives to improve their pharmacokinetic profiles and reduce toxicity while maintaining efficacy.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves a multi-step process starting with the construction of the thieno[3,4-d]pyridazine core. Key steps include:

  • Cyclocondensation : Reacting thiophene derivatives with hydrazine hydrate under reflux to form the pyridazine ring .
  • Functionalization : Introducing substituents (e.g., cyclopropaneamido, trifluoromethylphenyl) via nucleophilic acyl substitution or Suzuki coupling. Optimize reaction conditions (e.g., toluene as solvent, 80–100°C, 12–24 hours) to improve yields .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound. Monitor purity via HPLC (>95% purity threshold) .

Q. Which analytical techniques are essential for structural elucidation and conformation analysis?

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and backbone structure .
  • Mass Spectrometry (HRMS) : Validate molecular formula and detect fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation to study steric effects and intermolecular interactions critical for biological activity .
  • IR Spectroscopy : Identify carbonyl (C=O) and amide (N–H) functional groups .

Q. What preliminary assays are recommended for screening biological activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility Profiling : Measure logP values via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Purity Verification : Reanalyze compound purity (HPLC, LC-MS) to rule out degradation products .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzyme activity assays) .
  • Metabolite Profiling : Identify in vivo metabolites via LC-MS/MS to assess bioactivation or detoxification pathways .
  • Computational Modeling : Perform molecular dynamics simulations to predict metabolite interactions and off-target effects .

Q. What methodologies are suitable for studying the compound’s mechanism of action?

  • Kinetic Studies : Measure Km and Vmax shifts in enzyme assays to determine competitive/non-competitive inhibition .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H-labeled analogs) to quantify binding affinity (Kd) .
  • Transcriptomics/Proteomics : Identify downstream gene/protein expression changes via RNA-seq or SILAC-based mass spectrometry .

Q. How can solubility and bioavailability challenges be addressed via structural modification?

  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., ester-to-acid conversion) to enhance aqueous solubility .
  • Salt Formation : Prepare hydrochloride or sodium salts to improve dissolution rates .
  • PEGylation : Attach polyethylene glycol chains to the carboxylate group to increase plasma half-life .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Systematic Substituent Variation : Modify the cyclopropaneamido group (e.g., replace with benzamido) and compare IC50 values .
  • Bioisosteric Replacement : Substitute the trifluoromethyl group with chloro or methoxy groups to balance lipophilicity and potency .
Substituent PositionFunctional Group VariationObserved Bioactivity ChangeReference
5-positionCyclopropaneamido → BenzamidoReduced kinase inhibition (IC50 ↑ 2-fold)
3-positionTrifluoromethylphenyl → FluorophenylImproved solubility (logP ↓ 0.5)

Q. How do crystallography and molecular docking aid in target identification?

  • X-ray Co-crystallization : Resolve compound bound to target proteins (e.g., kinases) to identify binding pocket interactions .
  • Docking Simulations : Use AutoDock Vina to predict binding poses and validate with mutagenesis studies (e.g., alanine scanning) .

Data Contradiction Analysis

Example : Discrepancies in enzyme inhibition data across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigation strategies include:

  • Standardized Protocols : Adopt uniform assay buffers (e.g., 10 mM MgCl2, 1 mM ATP) .
  • Control Compounds : Use staurosporine or imatinib as positive controls to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.